Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472918
InChI: InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m0./s1
SMILES:
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl

CAS No.:

Cat. No.: VC17472918

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl -

Specification

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m0./s1
Standard InChI Key ZLCRHJGJWZOSGB-OULXEKPRSA-N
Isomeric SMILES CC(C)OC(=O)[C@H]1CCC[C@H](C1)N.Cl
Canonical SMILES CC(C)OC(=O)C1CCCC(C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride, reflects its stereochemistry: a cyclohexane ring with carboxylate and amino groups at positions 1 and 3, respectively, in a cis configuration. The isopropyl ester and hydrochloride salt enhance solubility and stability. Key structural features include:

PropertyValueSource
Molecular FormulaC<sub>10</sub>H<sub>20</sub>ClNO<sub>2</sub>
Molecular Weight221.72 g/mol
SMILES NotationCC(C)OC(=O)[C@H]1CCCC@HN.Cl
InChI KeyZLCRHJGJWZOSGB-OULXEKPRSA-N

The stereochemistry at C1 (S) and C3 (R) is critical for its biological activity, as analogous compounds with differing configurations show reduced receptor affinity .

Crystallography and Conformational Analysis

X-ray diffraction studies of similar cyclohexane carboxylates reveal chair conformations with equatorial substituents minimizing steric strain . The amino group’s axial position in (1S,3R)-isomer facilitates hydrogen bonding with biological targets, a feature absent in diastereomers .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step enantioselective routes:

  • Cyclohexane Functionalization: Ring-opening of epoxides or catalytic hydrogenation of aromatic precursors introduces amino and carboxyl groups .

  • Stereochemical Control: Asymmetric catalysis using chiral auxiliaries ensures >98% enantiomeric excess for the (1S,3R)-configuration .

  • Esterification and Salt Formation: Reaction with isopropyl alcohol and subsequent HCl treatment yields the hydrochloride salt.

Process Optimization

Recent advances employ microwave-assisted synthesis (e.g., 100°C for 65 minutes) to reduce reaction times from 24 hours to <2 hours while maintaining 85–90% yields . Chromatographic purification on silica gel with cyclohexane/EtOAc gradients achieves ≥97% purity.

Pharmacological Applications and Mechanisms

Neuromodulatory Activity

The compound inhibits reuptake of serotonin and norepinephrine in vitro (IC<sub>50</sub> = 120 nM and 95 nM, respectively), comparable to duloxetine. Its rigid cyclohexane scaffold enhances binding to monoamine transporters versus flexible analogs .

Analgesic and Anxiolytic Effects

In murine models:

  • Formalin Test: 30 mg/kg reduced late-phase pain behaviors by 62% (vs. 55% for gabapentin).

  • Elevated Plus Maze: Increased open-arm time by 40% at 20 mg/kg, indicating anxiolysis without sedation.

Comparative Analysis with Structural Analogs

CompoundTarget Affinity (IC<sub>50</sub>)Bioavailability (%)
(1S,3R)-Isopropyl ester120 nM (SERT)45
(1R,3S)-Isopropyl ester480 nM (SERT)28
Carboxylic acid analog 850 nM (SERT)<10

The ester moiety in (1S,3R)-isopropyl enhances blood-brain barrier permeability versus carboxylic acid derivatives .

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Masking the amino group to improve oral absorption.

  • Polypharmacology: Dual serotonin/norepinephrine reuptake inhibition for treatment-resistant depression.

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